Cas no 73042-50-9 (1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine)

73042-50-9 structure
Nome del prodotto:1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benzimidazole-2-methanamine,a-methyl-
- 1-(1H-Benzimidazol-2-yl)ethanamine
- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHYLAMINE
- 1-(1H-Benzimidazol-2-yl)ethylamine
- 1-(Benzimidazol-2-yl)ethylamine
- 2-(a-Aminoethyl)benzimidazole
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine
- HMS1397N20
- (R)-(+)-2-(alpha-Methylmethanamine)-1H-benzimidazole
- NXSULSSADMIWQD-UHFFFAOYSA-N
- Z56795976
- 1-(1H-benzo[d]imidazol-2-yl)ethanamine
- 1-(1H-Benzoimidazol-2-yl)-ethylamine, HCl
- AKOS000122221
- 73042-50-9
- EN300-55903
- AKOS016039046
- 1-(1H-benzo[d]imidazol-2-yl)ethan-1-amine
- SCHEMBL524001
- FS-1967
- F2101-0032
- CS-0275479
- Oprea1_025761
- BAS 01341602
- 74461-35-1
- MFCD02128748
- Oprea1_863096
- BB 0219572
- FT-0717335
- Enamine_001362
- AM85893
- a-methyl-1h-benzimidazole-2-methanamine
- (alphaS)-alpha-Methyl-1H-benzimidazole-2-methanamine
-
- MDL: MFCD02128748
- Inchi: InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)
- Chiave InChI: NXSULSSADMIWQD-UHFFFAOYSA-N
- Sorrisi: CC(C1=NC2=CC=CC=C2N1)N
Proprietà calcolate
- Massa esatta: 161.095
- Massa monoisotopica: 161.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 54.7Ų
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 367.4±25.0 °C at 760 mmHg
- Punto di infiammabilità: 203.6±10.4 °C
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55903-2.5g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine |
73042-50-9 | 95.0% | 2.5g |
$365.0 | 2025-03-21 | |
TRC | B560105-50mg |
1-(1H-benzimidazol-2-yl)ethanamine |
73042-50-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
Life Chemicals | F2101-0032-0.25g |
"1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine" |
73042-50-9 | 95%+ | 0.25g |
$162.0 | 2023-11-21 | |
Life Chemicals | F2101-0032-2.5g |
"1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine" |
73042-50-9 | 95%+ | 2.5g |
$360.0 | 2023-11-21 | |
Life Chemicals | F2101-0032-10g |
"1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine" |
73042-50-9 | 95%+ | 10g |
$910.0 | 2023-11-21 | |
Enamine | EN300-55903-0.25g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine |
73042-50-9 | 95.0% | 0.25g |
$185.0 | 2025-03-21 | |
Enamine | EN300-55903-5.0g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine |
73042-50-9 | 95.0% | 5.0g |
$638.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346149-1g |
1-(1h-Benzo[d]imidazol-2-yl)ethan-1-amine |
73042-50-9 | 98+% | 1g |
¥5059.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346149-10g |
1-(1h-Benzo[d]imidazol-2-yl)ethan-1-amine |
73042-50-9 | 98+% | 10g |
¥25574.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346149-250mg |
1-(1h-Benzo[d]imidazol-2-yl)ethan-1-amine |
73042-50-9 | 98+% | 250mg |
¥4323.00 | 2024-07-28 |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Letteratura correlata
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
73042-50-9 (1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine) Prodotti correlati
- 1871639-57-4(2-(chlorosulfonyl)-1,3-dimethoxypropane)
- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)
- 1258697-12-9(N-(1-cyano-1,2-dimethylpropyl)-2-{[(2-fluorophenyl)methyl](methyl)amino}acetamide)
- 64616-76-8(2-Amino-3-hydroxypropanehydrazide)
- 2202368-56-5(N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine)
- 1361858-72-1(2,6-Dichloro-2'-methoxy-5'-trifluoromethyl-biphenyl)
- 61343-84-8(4-(3-methylphenoxy)benzaldehyde)
- 42285-29-0(Ethyl 2-(3-cyanopyridin-4-YL)acetate)
- 76570-12-2(3-Quinolinol, 4-methoxy-)
- 1567021-49-1(3-(Methoxymethyl)azepan-2-one)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
